2-Chloro-5-(3-formylphenyl)phenol, 95%
Description
2-Chloro-5-(3-formylphenyl)phenol (CAS: 1261905-64-9) is a halogenated phenolic compound with a molecular formula of C₁₃H₈ClNO₃ and a molar mass of 261.66 g/mol . It features a phenol core substituted with a chlorine atom at the 2-position and a 3-formylphenyl group at the 5-position. The formyl (–CHO) group on the phenyl ring enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or coordinating metal complexes . The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, a method widely used for aryl-aryl bond formation . Its purity (95%) indicates minor impurities, which may include unreacted starting materials or byproducts from the coupling process.
Properties
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZOHCIULZXAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685856 | |
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-70-7 | |
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-Chloro-5-(3-formylphenyl)phenol, we compare it with structurally and functionally related compounds (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Electron-Withdrawing Groups (EWGs): The –CF₃ group in 2-Chloro-5-(trifluoromethyl)phenol is a strong EWG, increasing acidity (pKa ~6-7) compared to the –CHO group in the target compound (pKa ~8-9) . The –CN group in 2-Cyano-5-(3-formylphenyl)phenol offers dual reactivity (nitrile and aldehyde), enabling applications in stepwise synthesis .
- The piperidinylmethyl group in 2-Chloro-5-(piperidin-1-ylmethyl)phenol improves water solubility, critical for central nervous system (CNS) drug candidates .
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